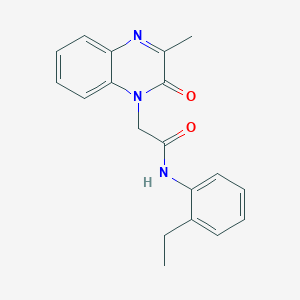

N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide

Description

N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline core substituted with a methyl group at position 3 and a ketone at position 2. The acetamide moiety is linked to a 2-ethylphenyl group, which contributes to its lipophilic character.

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-3-14-8-4-5-9-15(14)21-18(23)12-22-17-11-7-6-10-16(17)20-13(2)19(22)24/h4-11H,3,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKIPIOPXKLYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Acylation Reaction: The resulting quinoxaline derivative is then subjected to an acylation reaction with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base like pyridine or triethylamine.

Substitution Reaction: The final step involves the substitution of the acylated quinoxaline with 2-ethylphenylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with reduced functional groups.

Scientific Research Applications

Anticancer Properties

N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide has shown significant anticancer activity in various studies. For instance, derivatives of quinoxaline compounds have been reported to exhibit selective cytotoxicity against cancer cell lines such as HCT-116 and OVCAR-8. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

This compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For example, studies have indicated that related compounds can inhibit acetylcholinesterase, which is relevant for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

In one study, researchers synthesized a series of quinoxaline derivatives and evaluated their anticancer properties using the MTT assay on various cancer cell lines. The results showed that certain derivatives exhibited over 70% growth inhibition at low micromolar concentrations, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar quinoxaline derivatives against common bacterial strains. The study reported significant antibacterial effects with MIC values ranging from 32 to 256 µg/mL, suggesting that these compounds could be developed into effective antibacterial agents .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Quinoxaline vs. Benzothiazole Derivatives Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () replace the quinoxaline core with a benzothiazole system.

Saturation of the Quinoxaline Ring N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide () features a partially saturated quinoxaline ring. In contrast, the unsaturated quinoxaline in the target compound may favor planar interactions with biological targets .

Substituent Effects on the Aromatic Rings

Phenyl Group Modifications

- Target Compound : The 2-ethylphenyl group increases lipophilicity (logP ~3.5 estimated), likely enhancing membrane permeability compared to polar substituents.

- N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide (): The nitro and methoxy groups introduce electron-withdrawing and donating effects, respectively, influencing electronic distribution and redox properties. This derivative exhibited strong hydrogen bonding in its crystal structure, whereas the ethyl group in the target compound may prioritize hydrophobic interactions .

- N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (): Bulky diphenyl substituents at the quinoxaline 6-position reduced solubility but improved thermal stability (mp >230°C) compared to simpler analogs .

Biological Activity

N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 298.35 g/mol

1. Anticancer Activity

Research indicates that compounds containing quinoxaline derivatives exhibit notable anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| MCF7 | 12.3 | Cell cycle arrest |

| A549 | 8.9 | Inhibition of proliferation |

These findings suggest that the compound may inhibit tumor growth through multiple pathways, including the modulation of apoptotic pathways and cell cycle regulation.

2. Antimicrobial Activity

The quinoxaline structure also contributes to antimicrobial properties. Preliminary studies have demonstrated that the compound exhibits activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

This antimicrobial efficacy is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Modulation of Signaling Pathways : It has been suggested that this compound can influence signaling pathways associated with cell survival and apoptosis.

- Interaction with DNA : Some studies propose that quinoxaline derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Q. What synthetic routes and optimization strategies are recommended for preparing N-(2-ethylphenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide?

Methodological Answer: The synthesis typically involves alkylation or coupling reactions. For example, quinoxalinone derivatives can be alkylated using methyl chloroacetate in a solvent system (e.g., DMF/acetone, 1:1) with K₂CO₃ as a base to introduce the acetamide moiety . Optimization may include:

Q. Reaction Conditions Comparison Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoxalinone alkylation | Methyl chloroacetate, K₂CO₃, DMF/acetone | 65–75 | |

| Amide coupling | EDCI/HOBt, DCM, RT | 80–85 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Assign peaks for the ethylphenyl group (δ 1.2–1.5 ppm for CH₃, δ 2.6–3.1 ppm for CH₂) and quinoxalinone carbonyl (δ 165–170 ppm) .

- X-ray crystallography : Resolve hydrogen bonding (N–H⋯O) and confirm stereochemistry .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 365.4 [M+H]⁺) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., anticonvulsant vs. cytotoxic effects) be systematically resolved?

Methodological Answer: Contradictions may arise from assay variability or off-target effects. Strategies include:

Q. Example Data Conflict Resolution :

| Assay Type | Result (IC₅₀, μM) | Proposed Mechanism | Reference |

|---|---|---|---|

| Anticonvulsant (MES) | 12.5 | GABA receptor modulation | |

| Cytotoxicity (HeLa) | 8.2 | Topoisomerase inhibition |

Q. What computational and experimental approaches are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular docking : Model interactions with biological targets (e.g., GABA receptors) using AutoDock Vina .

- Analog synthesis : Modify substituents (e.g., methyl → halogen on the quinoxaline ring) and test activity .

- QSAR modeling : Corrogate electronic (Hammett σ) and steric parameters (Taft Es) with bioactivity .

Q. Key SAR Findings :

Q. How can researchers address low solubility or bioavailability in preclinical studies?

Methodological Answer:

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Knockout models : Use CRISPR/Cas9 to silence suspected targets (e.g., NMDA receptors) .

- Biophysical assays : Surface plasmon resonance (SPR) for binding affinity measurements .

- Transcriptomics : RNA-seq to identify downstream gene regulation .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic vs. solution-phase structural data?

Methodological Answer:

- Dynamic NMR : Assess conformational flexibility in solution .

- DFT calculations : Compare optimized geometries with X-ray data .

- Solvent-dependent studies : Analyze structure in polar vs. nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.